7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
VU0071063 is a potent and selective activator of the inward-rectifier potassium channel (Kir) 6.2 and sulfonylurea receptor (SUR) 1 (EC50 = 7 µM using whole cell patch clamp electrophysiology). It is selective for SUR1-containing Kir6.1 or Kir6.2 channels over SUR2A, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3/2, and voltage-gated potassium channel 2.1. VU0071063 inhibits glucose-stimulated calcium entry in isolated mouse pancreatic β-cells.
Novel activator of Kir6.2/SUR1
VU0071063 is an activator of Kir6.2/SUR1.
Scientific Research Applications
Potential Effects on Potassium Channels
A study by Gözde Gündüz et al. (2009) synthesized derivatives related to 7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and investigated their effects on vascular potassium channels. This research provides insights into the potential applications of such compounds in modulating vascular tone and contractile responses in the vascular system (Gözde Gündüz et al., 2009).
Role in Receptor Binding and Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) conducted a study on derivatives of purine-2,6-dione, including compounds similar to the one , focusing on their binding affinity to 5-HT receptors. This research highlights the potential of these compounds in the development of treatments for psychological disorders due to their receptor-binding properties (Chłoń-Rzepa et al., 2013).
Evaluation of Genotoxic Effects
A study by Chen et al. (2008) evaluated the genotoxic effects of compounds including tert-butyl ethers, which are structurally related to 7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. This research is crucial for understanding the safety profile and potential genotoxic risks associated with such compounds (Chen et al., 2008).
Interaction and Binding Studies in Pharmaceutically Relevant Polymorphs
Latosinska et al. (2014) explored the interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, which are related to the compound . This research provides valuable insights into the potential pharmaceutical applications and interaction mechanisms of these compounds (Latosinska et al., 2014).
properties
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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